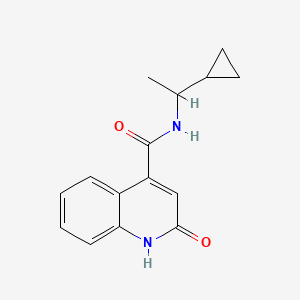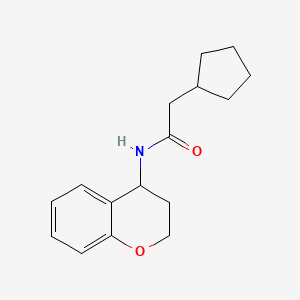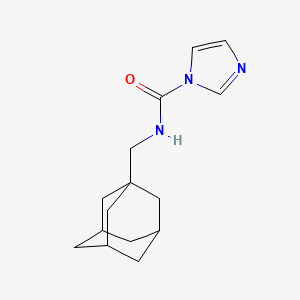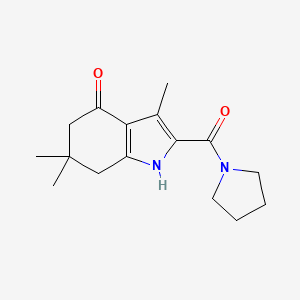
3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. The compound is of interest due to its unique structure and potential for use as a tool in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide involves the inhibition of certain enzymes. Specifically, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, the compound could potentially affect the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have suggested that the compound could have potential therapeutic applications. For example, it has been shown to have anti-cancer properties in certain cell lines. Additionally, the compound has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide in lab experiments is its specificity for certain enzymes. The compound has been shown to selectively inhibit HDAC activity, which could be useful for studying the role of these enzymes in various cellular processes. However, one limitation is that the compound may not be effective in all cell types or under all experimental conditions.
Orientations Futures
There are several future directions for research on 3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer or inflammatory diseases. Additionally, further studies are needed to understand the mechanisms by which the compound affects cellular processes and to identify other enzymes or pathways that may be affected. Finally, the compound could be used as a tool for studying the role of HDACs in various physiological processes.
Méthodes De Synthèse
The synthesis of 3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide has been reported in several studies. One method involves the reaction of 2-aminobenzofuran and 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield the final compound.
Applications De Recherche Scientifique
3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide has been studied for its potential applications in scientific research. One area of interest is its potential as a tool for studying the activity of enzymes involved in various biochemical pathways. The compound has been shown to inhibit the activity of certain enzymes, which could be useful for understanding their function in cellular processes.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(16-14-15-7-8-19-14)6-5-11-9-10-3-1-2-4-12(10)18-11/h1-4,9H,5-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXAMAKYBSRTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)



![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)


![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)

